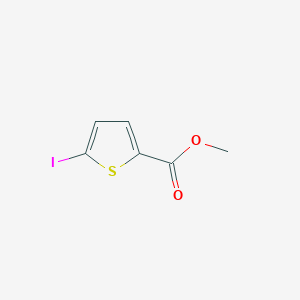

Methyl 5-iodothiophene-2-carboxylate

Description

Significance of Thiophene (B33073) Derivatives in Heterocyclic Chemistry

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, and its derivatives are of paramount importance in heterocyclic chemistry. wikipedia.orgnih.gov The thiophene ring is a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in biologically active compounds without a loss of activity, a strategy frequently employed in medicinal chemistry. This has led to the incorporation of the thiophene nucleus into a wide array of pharmaceuticals and agrochemicals. nih.gov Thiophene derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov Their inherent stability and diverse reactivity make them fundamental components in the synthesis of complex organic molecules. wikipedia.org The discovery of thiophene by Viktor Meyer in 1882 as a contaminant in benzene marked a significant milestone in heterocyclic chemistry. wikipedia.orgnih.gov

Overview of Thiophene-2-carboxylate (B1233283) Esters as Key Intermediates

Thiophene-2-carboxylic acids and their corresponding esters, such as methyl thiophene-2-carboxylate, are particularly valuable intermediates in organic synthesis. mdpi.com The carboxylate group at the 2-position can be readily transformed into a variety of other functional groups, providing a handle for further molecular elaboration. These esters are commonly synthesized through methods like the Fiesselmann reaction, which involves the closure of a thiophene ring. semanticscholar.org They serve as precursors for a wide range of more complex thiophene-containing molecules, including those with applications in materials science and pharmaceuticals. mdpi.com For instance, methyl-3-aminothiophene-2-carboxylate is a key starting material for numerous pharmaceutical products. mdpi.com

Rationale for Research Focus on Methyl 5-iodothiophene-2-carboxylate

The introduction of an iodine atom at the 5-position of the methyl thiophene-2-carboxylate scaffold, to give this compound, significantly enhances its synthetic utility. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. nih.govrsc.orgscispace.com This allows for the facile introduction of a wide range of substituents at the 5-position, a critical feature for structure-activity relationship studies in drug discovery and for tuning the electronic properties of materials.

Iodinated thiophenes are precursors for polythiophene-based conductive polymers, which are integral components in organic electronics. The ability to functionalize the thiophene ring via the iodo-substituent allows for the fine-tuning of the polymer's properties. The presence of both the iodo- and the carboxylate groups on the same thiophene ring provides two distinct points for chemical modification, making this compound a highly versatile and sought-after building block in synthetic chemistry.

Historical Context and Evolution of Iodinated Thiophene Chemistry

The chemistry of iodinated thiophenes has evolved significantly since the initial discovery of thiophene. Early methods for the iodination of thiophene often involved direct reaction with iodine in the presence of an oxidizing agent like mercuric oxide. orgsyn.org These methods, while effective, often lacked regioselectivity and utilized toxic heavy metals.

Over the years, more refined and selective methods for the synthesis of iodinated thiophenes have been developed. These include the use of milder iodinating agents and catalytic systems, such as zeolites, which can improve reaction control. ic.ac.uk The development of transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, in the latter half of the 20th century, revolutionized the use of iodinated thiophenes in synthesis. nih.govscispace.comnih.gov These powerful reactions provided chemists with reliable tools to form new carbon-carbon and carbon-heteroatom bonds, unlocking the full potential of iodinated thiophenes as versatile synthetic intermediates. This has led to their widespread use in the synthesis of complex organic molecules, from pharmaceuticals to advanced materials. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-iodothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDYIIWMXMXTOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60522894 | |

| Record name | Methyl 5-iodothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60522894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88105-22-0 | |

| Record name | Methyl 5-iodothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60522894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 5 Iodothiophene 2 Carboxylate

Direct Synthesis Approaches

Direct methods offer efficient pathways to the title compound, starting from readily available precursors. These routes are often preferred for their atom economy and straightforward execution.

This classical approach involves the synthesis of the ester from its corresponding carboxylic acid, 5-iodothiophene-2-carboxylic acid. This method is contingent on the prior availability or synthesis of the iodinated acid.

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org In this context, 5-iodothiophene-2-carboxylic acid is treated with an excess of methanol (B129727), which often serves as both the reactant and the solvent, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comoperachem.com The reaction is an equilibrium process, and to drive it towards the formation of the methyl ester, it is typically conducted under reflux conditions. operachem.comathabascau.ca The use of excess alcohol and the removal of water as it forms are common strategies to maximize the yield. masterorganicchemistry.comlibretexts.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org This is followed by a nucleophilic attack from the methanol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com

Table 1: Representative Conditions for Fischer Esterification

| Reactants | Catalyst | Solvent | Conditions | Notes |

|---|---|---|---|---|

| 5-iodothiophene-2-carboxylic acid, Methanol | H₂SO₄ (catalytic) | Methanol (excess) | Reflux | The reaction is driven to completion by using methanol as the solvent. operachem.com |

| 5-iodothiophene-2-carboxylic acid, Methanol | p-Toluenesulfonic acid (p-TsOH) | Toluene | Reflux with Dean-Stark trap | The azeotropic removal of water shifts the equilibrium towards the product. masterorganicchemistry.com |

While Fischer esterification is robust, alternative methods can be employed, particularly when the substrate is sensitive to strong acidic conditions. rug.nl One such alternative involves the use of solid acid catalysts, like cation-exchange resins (e.g., Dowex H+), which can simplify product purification and minimize acidic waste. rug.nlnih.govresearchgate.net These heterogeneous catalysts can efficiently promote the esterification of carboxylic acids with alcohols, sometimes without the need to actively remove the water generated. researchgate.net Another approach is the reaction of the corresponding carboxylic acid salt with an alkyl halide, though this is less direct. athabascau.ca For particularly sensitive substrates, methods involving activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or the Mitsunobu reaction exist, but these are less common for this specific transformation due to higher cost and reagent stoichiometry. rug.nl

An alternative and widely used strategy is the direct iodination of a commercially available precursor, methyl thiophene-2-carboxylate (B1233283). The success of this method hinges on controlling the regioselectivity of the halogenation.

The thiophene (B33073) ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. nih.govresearchgate.net The sulfur atom can donate a lone pair of electrons into the ring, activating it towards electrophiles. nih.gov For a 2-substituted thiophene containing an electron-withdrawing group like a methyl ester, the electrophile is directed predominantly to the C5 position. This is because the resonance stabilization of the intermediate sigma complex is most effective when the attack occurs at the position furthest from the deactivating group. Direct iodination is often achieved using molecular iodine (I₂) in the presence of an oxidizing agent or a Lewis acid catalyst. ic.ac.uk

A highly effective and common method for the regioselective iodination of activated and deactivated aromatic compounds is the use of N-iodosuccinimide (NIS). organic-chemistry.orgepo.org NIS serves as a source of an electrophilic iodine species (I⁺). organic-chemistry.org The reaction of methyl thiophene-2-carboxylate with NIS typically proceeds under mild conditions to afford methyl 5-iodothiophene-2-carboxylate in good yield. researchgate.net

The reaction is often catalyzed by an acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid, which activates the NIS, making it a more potent electrophile. organic-chemistry.orgresearchgate.net The reaction is generally carried out in a suitable organic solvent like acetonitrile (B52724) or dichloromethane (B109758). researchgate.netresearchgate.net The regioselectivity for the 5-position is high due to the electronic directing effect of the 2-carboxylate group. semanticscholar.org

Table 2: Research Findings on NIS-Mediated Iodination of Thiophene Derivatives

| Substrate | Reagent System | Solvent | Outcome | Reference |

|---|---|---|---|---|

| Thiophene derivatives | NIS / 4-toluenesulfonic acid | Ethanol (B145695) | Pure iodinated products, no further purification needed | researchgate.net |

| Deactivated aromatics | NIS / Trifluoromethanesulfonic acid or BF₃-H₂O | Not specified | Effective halogenation of deactivated rings | organic-chemistry.org |

| Methoxy-substituted aromatics | NIS / Trifluoroacetic acid (catalytic) | Not specified | Excellent yields, mild conditions, short reaction times | organic-chemistry.org |

This method is often preferred for its operational simplicity, mild conditions, and the easy removal of the succinimide (B58015) byproduct. epo.org

Iodination of Methyl Thiophene-2-carboxylate Precursors

Regioselective Halogenation Techniques

Iodine/Oxidant Systems

The direct iodination of a pre-existing thiophene ring is a common and straightforward approach to synthesize iodothiophenes. This electrophilic substitution reaction is typically facilitated by the use of molecular iodine in conjunction with an oxidizing agent. The role of the oxidant is to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I+), which can then attack the electron-rich thiophene ring.

For the synthesis of this compound, the starting material is methyl thiophene-2-carboxylate. The ester group is a deactivating group, but it directs incoming electrophiles to the 5-position. The use of an iodine/oxidant system ensures the regioselective introduction of the iodine atom.

Commonly employed oxidizing agents in these systems include:

Nitric acid (HNO₃)

Iodic acid (HIO₃)

Phenyliodine(III) diacetate (PIDA or PhI(OAc)₂) researchgate.net

Dess-Martin periodinane (DMP) mdpi.com

A typical reaction involves stirring methyl thiophene-2-carboxylate with molecular iodine and a suitable oxidant in a solvent like acetic acid or dichloromethane. The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield of the desired 5-iodo product and minimize the formation of byproducts. semanticscholar.org

Hypervalent iodine reagents, which are organoiodine compounds with iodine in a higher oxidation state, have also been utilized as both the iodine source and the oxidant. researchgate.netmdpi.com These reagents can offer milder reaction conditions and improved selectivity. researchgate.netmdpi.com For instance, the combination of PhI(OAc)₂ and iodine can effectively iodinate aromatic systems. mdpi.com

Multi-Component and Tandem Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains a substantial portion of all the reactants, offer an efficient and atom-economical approach to complex molecules. researchgate.netnih.govresearchgate.net Similarly, tandem reactions (also known as cascade or domino reactions) involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction occurs under the same conditions, triggered by the functionality formed in the previous step. numberanalytics.comnih.govnih.govprinceton.edu

While specific MCRs or tandem reactions leading directly to this compound are not extensively documented, the principles of these strategies can be applied. For instance, a hypothetical multi-component reaction could involve a sulfur source, a four-carbon building block with appropriate functionalities, and an iodinating agent.

Tandem reactions often provide a powerful tool for the synthesis of highly substituted heterocycles. nih.gov A possible tandem strategy for a substituted iodothiophene could involve an initial coupling reaction followed by an in-situ cyclization and iodination. For example, a copper-catalyzed tandem addition/cycloisomerization of specific thiirane (B1199164) derivatives with terminal alkynes has been reported to produce highly substituted thiophenes. nih.gov Adapting such a strategy to incorporate an iodine source or an iodinated building block could potentially lead to the desired product.

Indirect Synthesis via Thiophene Ring Formation

An alternative to functionalizing a pre-existing thiophene ring is to construct the iodinated thiophene ring from acyclic precursors. This approach offers the advantage of installing the desired substitution pattern from the outset.

Cyclization Reactions Incorporating Iodine Functionality

The synthesis of thiophenes through the cyclization of functionalized alkynes is a well-established method. nih.gov This strategy can be adapted to produce iodinated thiophenes by using precursors that already contain an iodine atom or by incorporating an iodinating agent during the cyclization step.

One such method is the iodocyclization of tethered heteroatom-containing alkenyl or alkynyl systems. nih.gov Molecular iodine can promote the cyclization of these systems to form various heterocycles, including thiophenes. nih.gov For example, the electrophilic cyclization of (Z)-thiobutenynes using molecular iodine (I₂) in a suitable solvent like dichloromethane has been shown to be an efficient method for preparing 3-iodothiophenes. researchgate.net While this specific example yields a 3-iodo isomer, modification of the starting substrate could potentially direct the synthesis towards other isomers.

Another approach involves the cyclization of 1,3-diynes. The reaction of 1,3-diynes with a sulfur source like sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH) can lead to the formation of a thiophene ring. nih.gov If one of the starting alkynes is appropriately functionalized with an iodine atom, this functionality can be carried through to the final thiophene product.

Ring-Closure Approaches to Substituted Thiophenes

Various named reactions describe the ring-closure synthesis of thiophenes from acyclic precursors. These methods often involve the reaction of a four-carbon unit with a sulfur-donating reagent. nih.gov

The Fiesselmann thiophene synthesis is a versatile method that involves the reaction of β-chloro- or β-hydroxy-α,β-unsaturated aldehydes or ketones with thioglycolic acid esters. This approach has been successfully used to synthesize substituted 2,2'-bithiophene- and 2,2':5',2''-terthiophene-5-carboxylic acids and esters. acs.org By starting with an appropriately iodinated precursor, this reaction could be adapted to form this compound.

The Paal-Knorr thiophene synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. nih.gov If a 1,4-dicarbonyl compound containing an iodine atom at the desired position were available, this method could provide a route to the target molecule.

Starting Materials and Precursors for this compound Synthesis

The choice of starting materials is critical and depends on the selected synthetic route. For direct iodination, the primary precursor is methyl thiophene-2-carboxylate. For ring-closure methods, the precursors are more varied acyclic molecules.

2-Iodothiophene (B115884) Derivatives

2-Iodothiophene itself is a key starting material for various substituted thiophenes. rsc.orgsigmaaldrich.com It can undergo a variety of reactions, including cross-coupling and metal-halogen exchange, to introduce other functional groups onto the thiophene ring.

For the synthesis of this compound, one could envision a two-step process starting from 2-iodothiophene. The first step would be the introduction of the methyl carboxylate group at the 5-position. This could potentially be achieved through lithiation of 2-iodothiophene at the 5-position followed by quenching with carbon dioxide and subsequent esterification. However, the high reactivity of the C-I bond towards lithiating agents presents a significant challenge, often leading to halogen-metal exchange at the 2-position.

A more plausible route involves starting with a different 2-iodothiophene derivative. For example, if a precursor like 5-bromo-2-iodothiophene were available, one could selectively react the bromine atom (which is generally more reactive in palladium-catalyzed cross-coupling reactions) to introduce the carboxylate group, leaving the iodine atom intact.

The following table summarizes some of the key reactions and starting materials discussed:

| Reaction Type | Starting Material(s) | Key Reagents | Product | Reference(s) |

| Direct Iodination | Methyl thiophene-2-carboxylate | I₂, Oxidant (e.g., HIO₃, PhI(OAc)₂) | This compound | researchgate.netmdpi.comsemanticscholar.org |

| Iodocyclization | (Z)-thiobutenynes | I₂ | 3-Iodothiophenes | researchgate.net |

| Ring Closure (Fiesselmann) | β-chloro-α,β-unsaturated aldehydes/ketones, Thioglycolic acid esters | Base | Substituted thiophene-2-carboxylates | acs.org |

| Ring Closure (Paal-Knorr) | 1,4-Dicarbonyl compounds | P₄S₁₀ or Lawesson's reagent | Substituted thiophenes | nih.gov |

| Functionalization | 2-Iodothiophene | Organometallic reagents, Electrophiles | Substituted thiophenes | rsc.orgsigmaaldrich.com |

Thiophene-2-carbaldehyde (B41791) Derivatives

While direct conversion of thiophene-2-carbaldehyde to this compound is not a commonly reported single-step transformation, derivatives of thiophene-2-carbaldehyde serve as versatile precursors in multi-step synthetic sequences. One plausible route involves the initial iodination of a suitable thiophene-2-carbaldehyde derivative, followed by oxidation of the aldehyde group to a carboxylic acid, and subsequent esterification.

For instance, the iodination of thiophene-2-carbaldehyde can be achieved using N-iodosuccinimide (NIS) under solvent-free conditions to produce 5-iodothiophene-2-carbaldehyde. researchgate.net Following the successful iodination, the aldehyde functionality can be oxidized to the corresponding carboxylic acid, 5-iodothiophene-2-carboxylic acid. This transformation can be carried out using various oxidizing agents. The final step in this sequence is the esterification of the carboxylic acid with methanol, typically under acidic catalysis (Fischer esterification), to yield the target molecule, this compound. masterorganicchemistry.comcerritos.edumasterorganicchemistry.comyoutube.com

Alternatively, a patent describes the acylation of 2-iodothiophene using N-methylformanilide and phosphorus oxychloride to produce 5-iodothiophene-2-carbaldehyde in good yield. google.com This intermediate can then be converted to the final product through the oxidation and esterification steps as described above. The conditions for this acylation are outlined in the table below.

| Starting Material | Reagents | Temperature (°C) | Product |

| 2-Iodothiophene | N-methylformanilide, Phosphorus oxychloride | 65-75 | 5-Iodothiophene-2-aldehyde |

This table illustrates a key step in a multi-step synthesis starting from a thiophene-2-carbaldehyde derivative precursor.

Methanol and Carbon Tetrachloride Reagents

A one-pot synthesis involving methanol and carbon tetrachloride has been reported for the preparation of methyl 5-halothiophene-2-carboxylates. This reaction is catalyzed by transition metal complexes such as iron(III) acetylacetonate (B107027) (Fe(acac)₃) or vanadyl acetylacetonate (VO(acac)₂). semanticscholar.org While the direct synthesis of this compound using an iodine source in this system is not explicitly detailed, the synthesis of its chloro and bromo analogues provides a strong indication of a potential pathway.

The proposed mechanism for this transformation is complex, involving the initial oxidation of methanol by carbon tetrachloride to generate key reactive intermediates, including formaldehyde. The thiophene substrate then undergoes oxymethylation with formaldehyde, followed by oxidation of the newly introduced hydroxymethyl group to a carboxylic acid. Finally, the carboxylic acid is esterified by the excess methanol present in the reaction mixture to yield the methyl ester. semanticscholar.org The reaction of 2-chlorothiophene (B1346680) with the CCl₄–CH₃OH–Fe(acac)₃ system proceeds to give methyl 5-chlorothiophene-2-carboxylate as the sole product. semanticscholar.org

This methodology highlights the dual role of methanol as both a reagent in the formation of the C1 carboxylate source and as the final esterifying agent. Carbon tetrachloride acts as the oxidant in this system.

Optimization of Reaction Conditions and Yields

The efficiency and success of synthesizing this compound are highly dependent on the careful optimization of several reaction parameters.

The choice of solvent can significantly influence the outcome of the iodination of thiophene derivatives. In the widely used method employing N-iodosuccinimide (NIS) as the iodinating agent, ethanol is often chosen as a "green" and effective solvent. thieme-connect.comthieme-connect.com The reaction proceeds efficiently in ethanol, particularly when catalyzed by an acid such as p-toluenesulfonic acid (p-TsOH). researchgate.netthieme-connect.com

In other systems, such as the iodination using potassium dichloroiodate monohydrate (KICl₂·H₂O), the choice of solvent is dictated by the physical state of the substrate. thieme-connect.com For liquid thiophene derivatives, water has been shown to be a surprisingly effective medium, in some cases leading to higher yields and selectivity compared to organic solvents like dichloromethane, methanol, or acetonitrile. thieme-connect.com For solid substrates, dichloromethane or solvent-free conditions often provide better results. thieme-connect.com The use of zeolites, such as NaY, in methylene (B1212753) chloride provides a heterogeneous reaction medium for the iodination of methyl 2-thiophenecarboxylate with iodine monochloride (ICl). ic.ac.uk

| Iodination Method | Substrate | Solvent | Observations |

| NIS/p-TsOH | Various thiophenes | Ethanol | Efficient and "green" solvent choice. thieme-connect.comthieme-connect.com |

| KICl₂·H₂O | Liquid thiophenes | Water | Can be more efficient than organic solvents. thieme-connect.com |

| KICl₂·H₂O | Solid thiophenes | Dichloromethane | Preferred solvent for solid substrates. thieme-connect.com |

| ICl/Zeolite | Methyl 2-thiophenecarboxylate | Methylene Chloride | Heterogeneous system with zeolite catalyst. ic.ac.uk |

This table summarizes the influence of different solvents on the iodination of thiophene derivatives.

Temperature is a critical parameter in the synthesis of this compound. For the iodination of thiophene derivatives with NIS and a catalytic amount of p-TsOH in ethanol, the reaction is typically conducted at elevated temperatures, such as 60°C, often with overnight stirring to ensure complete conversion. researchgate.net In contrast, the zeolite-catalyzed iodination with ICl can proceed effectively at room temperature over several hours. ic.ac.uk

For the Fischer esterification step, which converts 5-iodothiophene-2-carboxylic acid to its methyl ester, the reaction is generally heated to reflux for a period of time, for instance, one hour, to drive the equilibrium towards the product. cerritos.edu Control of temperature is also crucial in reactions where exothermic processes may occur, such as in the acylation of thiophenes. google.com Most of these syntheses are conducted at atmospheric pressure, and there is no indication in the reviewed literature that pressure control is a critical factor for these specific transformations.

The choice and loading of the catalyst are pivotal for the successful synthesis of this compound. In the iodination of thiophene derivatives with NIS, while the reaction can proceed without a catalyst, the addition of a catalytic amount of an acid significantly enhances the reaction rate and yield. Among the acids tested, p-toluenesulfonic acid (p-TsOH) was found to be more effective than acetic acid and provided better selectivity than sulfuric acid, which could lead to a mixture of products. thieme-connect.com

In the context of chlorination of thiophene, which shares mechanistic similarities with iodination, iodine itself can be used as a catalyst in small amounts (up to 1/10 mole per mole of thiophene). google.com For the synthesis of halo-thiophene carboxylates from a thiophene, methanol, and carbon tetrachloride, transition metal catalysts such as Fe(acac)₃ are employed. semanticscholar.org In the direct iodination using ICl, zeolites like NaY have been shown to be effective catalysts. ic.ac.uk The Fischer esterification step is classically catalyzed by strong mineral acids like sulfuric acid (H₂SO₄) or by p-TsOH. masterorganicchemistry.commasterorganicchemistry.com

| Reaction | Catalyst | Role of Catalyst |

| Iodination with NIS | p-Toluenesulfonic acid (p-TsOH) | Activates NIS, enhances reaction rate and selectivity. thieme-connect.com |

| Iodination with ICl | Zeolite (NaY) | Provides a solid support and catalytic surface. ic.ac.uk |

| Synthesis from Thiophene, CH₃OH, CCl₄ | Fe(acac)₃ | Catalyzes the one-pot multi-step reaction. semanticscholar.org |

| Fischer Esterification | H₂SO₄ or p-TsOH | Protonates the carboxylic acid, facilitating nucleophilic attack by methanol. masterorganicchemistry.commasterorganicchemistry.com |

This table highlights the diverse catalysts used in the synthesis of this compound and its precursors.

The stoichiometry of the reagents is a crucial factor, particularly in controlling the regioselectivity and the degree of substitution on the thiophene ring. In the iodination with NIS, the molar ratio of the iodinating agent to the thiophene substrate determines whether mono- or di-iodination occurs. For the synthesis of a mono-iodinated product like this compound, using approximately one equivalent of NIS is critical. The use of two or more equivalents will lead to the formation of di-iodinated species. thieme-connect.com

In a related synthesis of 5-arylthiophene-2-carbaldehydes, the reaction of thiophene-2-carboxaldehyde with arene diazonium salts is performed in an aqueous-DMSO solvent system using CuCl₂ as a catalyst. google.com The stoichiometry of the diazonium salt relative to the thiophene-2-carboxaldehyde is a key parameter in optimizing the yield of the desired coupled product. google.com Similarly, in the Fischer esterification, a large excess of methanol is often used to shift the equilibrium towards the formation of the ester product. masterorganicchemistry.commasterorganicchemistry.com

Reactivity and Reaction Mechanisms of Methyl 5 Iodothiophene 2 Carboxylate

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The regioselectivity of this reaction on Methyl 5-iodothiophene-2-carboxylate is dictated by the directing effects of the existing substituents.

The thiophene (B33073) ring is inherently electron-rich and more reactive towards electrophiles than benzene (B151609). However, the substituents on this compound significantly modify this reactivity.

Methyl 2-carboxylate Group (-COOCH₃): This is a deactivating, electron-withdrawing group. libretexts.org Through its inductive and resonance effects, it pulls electron density from the thiophene ring, making it less susceptible to electrophilic attack. Such groups are typically meta-directors in benzene systems. libretexts.org In the context of the thiophene ring, the ester at position C2 strongly deactivates the adjacent C3 position.

Iodo Group (-I): Halogens are a unique class of substituents. While they are deactivating due to their strong electronegativity and inductive electron withdrawal, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which helps stabilize the cationic intermediate (the Wheland intermediate). libretexts.orglibretexts.org The iodo group at position C5 will therefore direct incoming electrophiles to its ortho position, which is C4.

When both groups are present, their effects are combined. The two available positions for substitution are C3 and C4. The ester group at C2 deactivates the entire ring but particularly the C3 position. The iodo group at C5 also deactivates the ring but directs substitution to the C4 position. The directing effect of the iodo group to the C4 position and the deactivating effect of the ester group at the C3 position work in concert, leading to a strong preference for electrophilic substitution at the C4 position .

Nucleophilic Substitution Reactions at the Iodo Position

The carbon-iodine bond at the C5 position is the primary site for nucleophilic substitution reactions. This is due to the electron-withdrawing nature of the ester group, which activates the ring for nucleophilic attack, and the fact that iodide is an excellent leaving group.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for halogenated thiophenes, especially when activated by electron-withdrawing groups. The reaction proceeds via a two-step addition-elimination mechanism. nih.gov

Nucleophilic Attack: A strong nucleophile attacks the carbon atom bearing the iodo group (C5), forming a new covalent bond. This disrupts the ring's aromaticity and creates a negatively charged intermediate known as a Meisenheimer complex. nih.gov

Stabilization and Elimination: The negative charge in this intermediate is stabilized by the electron-withdrawing methyl carboxylate group. The aromaticity is then restored by the elimination of the iodide ion, which is a stable leaving group.

Thiophene derivatives are generally more reactive in SNAr reactions than their benzene counterparts. uoanbar.edu.iq The presence of the strongly electron-withdrawing nitro group is often required to facilitate these reactions on less reactive aromatic systems, but the inherent reactivity of the thiophene ring, combined with the activating effect of the C2-ester group, allows SNAr to occur with various nucleophiles. nih.gov

This compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition by low-valent metal catalysts, most notably palladium. wikipedia.org This reactivity is the foundation for forming new carbon-carbon bonds, which is a cornerstone of modern organic synthesis. sigmaaldrich.comillinois.edu

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds by coupling an organic halide with an organoboron compound, such as a boronic acid or its ester. tcichemicals.commusechem.com The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species. tcichemicals.commdpi.com this compound serves as the organic halide partner, enabling the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C5 position. researchgate.netnih.gov

The general catalytic cycle involves:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the thiophene.

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the iodide.

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst. musechem.com

| Coupling Partner (Boronic Acid) | Catalyst | Base | Product | Ref. |

| Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Methyl 5-phenylthiophene-2-carboxylate | mdpi.com |

| 4-(Methylthio)phenylboronic acid | Not Specified | Not Specified | Ethyl 5-(4-(methylthio)phenyl)thiophene-2-carboxylate | |

| Isopropenylboronic acid pinacol (B44631) ester | Not Specified | Not Specified | Methyl 5-isopropenylthiophene-2-carboxylate | nih.gov |

The Stille coupling reaction joins an organic halide with an organotin (stannane) reagent, also catalyzed by palladium. wikipedia.orgwiley-vch.de It is renowned for its tolerance of a wide array of functional groups, making it highly valuable in complex molecule synthesis. uwindsor.ca As an aryl iodide, this compound readily participates in Stille couplings.

The mechanism is similar to the Suzuki coupling, involving an oxidative addition, transmetalation, and reductive elimination cycle. wikipedia.org The key difference is the use of an organostannane as the nucleophilic coupling partner. wiley-vch.de

| Coupling Partner (Organostannane) | Catalyst | Ligand | Product | Ref. |

| Tributyl(furan-2-yl)stannane | Pd(OAc)₂ | XPhos | Methyl 5-(furan-2-yl)thiophene-2-carboxylate | scispace.com |

| 2,2'-Bis(trimethylstannyl)thienothiophene | Pd₂(dba)₃ | P(o-tol)₃ | Dimeric thiophene structures | rsc.org |

| Tributyl(phenyl)stannane | Pd(Bn)Cl(PPh₃)₂ | PPh₃ | Methyl 5-phenylthiophene-2-carboxylate | wiley-vch.de |

Transition Metal-Catalyzed Cross-Coupling Reactions

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgwikipedia.org In the case of this compound, the reactive C(sp2)-I bond readily participates in this coupling, allowing for the introduction of a wide array of alkynyl substituents at the 5-position of the thiophene ring.

The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) salt co-catalyst and an amine base, such as triethylamine (B128534) or piperidine. wikipedia.orglibretexts.orgorganic-chemistry.org The general reactivity trend for the halide is I > OTf > Br >> Cl. libretexts.org The reaction can be performed under mild conditions, often at room temperature. wikipedia.org

The catalytic cycle involves two interconnected parts: the palladium cycle and the copper cycle. wikipedia.orgyoutube.com The palladium cycle begins with the oxidative addition of the aryl iodide to the Pd(0) complex. libretexts.org Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate. youtube.com Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final alkynylated thiophene product and regenerates the Pd(0) catalyst. libretexts.org

Variations of the Sonogashira reaction that are copper-free have also been developed to avoid the formation of undesired alkyne homocoupling products (Glaser coupling). wikipedia.orglibretexts.org These copper-free methods often require specific ligands or different bases, such as cesium carbonate, to facilitate the reaction. libretexts.org

Table 1: Typical Catalysts and Conditions for Sonogashira Coupling

| Component | Examples | Role | Citation |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂ | Primary catalyst for C-C bond formation | wikipedia.orglibretexts.org |

| Copper(I) Co-catalyst | CuI, CuBr | Activates the terminal alkyne | wikipedia.orgyoutube.com |

| Base | Triethylamine (Et₃N), Piperidine, Cs₂CO₃ (in copper-free systems) | Deprotonates the alkyne and neutralizes the HX by-product | wikipedia.orglibretexts.org |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants | nih.gov |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. organic-chemistry.org This reaction provides a direct method for introducing an amino group at the 5-position of the this compound core, forming a new carbon-nitrogen bond. The reaction has been successfully applied to various thiophene derivatives. thieme-connect.desci-hub.se

The key components for a successful Buchwald-Hartwig amination include a palladium source, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical and often involves bulky, electron-rich phosphines that promote the crucial reductive elimination step. Ligands such as Xantphos have been effectively used for the amination of aminothiophenecarboxylates. researchgate.net The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and facilitate the catalytic cycle. thieme-connect.deresearchgate.net

The reaction is highly versatile, accommodating a wide range of primary and secondary amines, including anilines and aliphatic amines. organic-chemistry.orgthieme-connect.de Studies on bromothiophenes have shown that anilines with electron-donating groups tend to give good yields, while those with electron-withdrawing groups may require higher catalyst loadings. thieme-connect.desci-hub.se

Table 2: Common Catalytic Systems for Buchwald-Hartwig Amination

| Component | Examples | Function | Citation |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst | researchgate.net |

| Ligand | Xantphos, BINAP, P(t-Bu)₃, Buchwald and Hartwig specific ligands (e.g., SPhos) | Stabilizes the palladium center and facilitates oxidative addition/reductive elimination | researchgate.netresearchgate.net |

| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Amine deprotonation and halide scavenging | thieme-connect.deresearchgate.net |

| Solvent | Toluene, Dioxane | Reaction medium | organic-chemistry.org |

Negishi Coupling

The Negishi coupling is a transition metal-catalyzed reaction that forms a carbon-carbon bond by coupling an organozinc compound with an organic halide or triflate. wikipedia.orgnumberanalytics.com For this compound, this reaction allows for the introduction of various alkyl, vinyl, or aryl groups at the 5-position. The reaction is known for its high functional group tolerance and the relatively high reactivity of the organozinc reagents. nih.govsigmaaldrich.com

The reaction is typically catalyzed by palladium or nickel complexes. wikipedia.orgnumberanalytics.com Palladium catalysts, often employing phosphine ligands like SPhos or Pd-PEPPSI complexes, are generally preferred for their higher yields and broader functional group compatibility. researchgate.netacs.orgnih.gov The organozinc reagent, R-ZnX, can be prepared beforehand or generated in situ from the corresponding organic halide and activated zinc metal. numberanalytics.comnih.gov

The catalytic cycle involves the oxidative addition of the iodothiophene to the Pd(0) catalyst, followed by transmetalation from the organozinc reagent to the palladium center. rsc.org The final step is reductive elimination, which forms the desired coupled product and regenerates the active Pd(0) species. rsc.org The Negishi coupling has proven effective for coupling both C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds, including the synthesis of complex biaryl compounds. nih.govnih.gov

Table 3: Representative Catalysts for Negishi Coupling

| Catalyst/Precatalyst | Ligand (if separate) | Typical Substrates | Citation |

| Pd(PPh₃)₄ | (Integrated) | Aryl, vinyl halides | wikipedia.org |

| Pd₂(dba)₃ | SPhos, RuPhos, XPhos | Aryl, heteroaryl halides | researchgate.netnih.gov |

| Pd-PEPPSI-iPent | (Integrated NHC ligand) | Aryl, heteroaryl halides | nih.gov |

| Ni(acac)₂ | (Various phosphines) | Aryl, vinyl halides | wikipedia.org |

Reactions Involving the Ester Functionality

The methyl ester group of this compound can undergo several characteristic transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis to 5-iodothiophene-2-carboxylic Acid

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 5-iodothiophene-2-carboxylic acid, is a fundamental transformation. This reaction, also known as saponification, is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). google.comucalgary.camasterorganicchemistry.com

The mechanism involves a nucleophilic acyl substitution where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. ucalgary.ca This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as a leaving group. In the basic medium, the newly formed carboxylic acid is immediately deprotonated by the base (or the methoxide ion) to form the corresponding carboxylate salt. masterorganicchemistry.com To obtain the free carboxylic acid, the reaction mixture must be subsequently neutralized with a strong acid, such as hydrochloric acid (HCl), in a process called an acidic workup. masterorganicchemistry.comlibretexts.org

Alternatively, the hydrolysis can be catalyzed by a dilute mineral acid like sulfuric acid (H₂SO₄) under heating. ucalgary.calibretexts.org This reaction is reversible, so an excess of water is used to drive the equilibrium towards the products. libretexts.org

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol. In the case of this compound, the methyl group can be exchanged for a different alkyl or aryl group (R') by reacting it with an excess of the corresponding alcohol (R'-OH).

This reaction can be catalyzed by either an acid or a base.

Acid-catalyzed transesterification: A catalytic amount of a strong acid (e.g., H₂SO₄) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the new alcohol (R'-OH).

Base-catalyzed transesterification: A strong base, typically the alkoxide corresponding to the new alcohol (R'O⁻), is used as the catalyst. The alkoxide directly attacks the carbonyl carbon. This process is an equilibrium, and using a large excess of the new alcohol or removing the methanol (B129727) by-product (e.g., by distillation) is necessary to drive the reaction to completion. digitellinc.com

Reduction to Alcohols or Aldehydes

The ester functionality of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions used. orgoreview.com

Reduction to Alcohol: Strong reducing agents, most commonly Lithium Aluminum Hydride (LiAlH₄), will reduce the ester to the corresponding primary alcohol, (5-iodothiophen-2-yl)methanol. orgoreview.comcommonorganicchemistry.comyoutube.com The reaction proceeds through an aldehyde intermediate, which is immediately further reduced by LiAlH₄ to the alcohol. orgoreview.com Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. orgoreview.com

Reduction to Aldehyde: To stop the reduction at the aldehyde stage, a less reactive and bulkier hydride reagent is required, along with carefully controlled reaction conditions. orgoreview.comyoutube.com Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this partial reduction. orgoreview.comcommonorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) with one equivalent of DIBAL-H. ic.ac.uk At this low temperature, a stable tetrahedral intermediate is formed. ic.ac.uk Subsequent aqueous workup hydrolyzes this intermediate to release the desired aldehyde, 5-iodothiophene-2-carbaldehyde, preventing over-reduction to the alcohol. ic.ac.ukyoutube.com

Table 4: Reduction of the Ester Group of this compound

| Reagent | Product | Conditions | Citation |

| Lithium Aluminum Hydride (LiAlH₄) | (5-iodothiophen-2-yl)methanol (Primary Alcohol) | Typically in THF or Et₂O, followed by aqueous workup | orgoreview.comcommonorganicchemistry.com |

| Diisobutylaluminum Hydride (DIBAL-H) | 5-iodothiophene-2-carbaldehyde (Aldehyde) | 1 equivalent, low temperature (-78 °C), in a non-polar solvent (e.g., Toluene, DCM) | commonorganicchemistry.comic.ac.uk |

Nucleophilic Acyl Substitution Reactions

The methyl ester functionality of this compound is susceptible to nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. masterorganicchemistry.comkhanacademy.org This two-step addition-elimination mechanism involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of a leaving group, in this case, methoxide. khanacademy.orgyoutube.com The reactivity of the ester allows for its conversion into other carboxylic acid derivatives, such as carboxylic acids, amides, and other esters, without affecting the C-I bond under appropriate conditions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-iodothiophene-2-carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis, often termed saponification, is typically irreversible as the resulting carboxylate anion is deprotonated under the reaction conditions. masterorganicchemistry.com Acidic hydrolysis is an equilibrium process that requires the use of excess water to drive the reaction to completion.

Amidation: Reaction with primary or secondary amines converts the ester into the corresponding 5-iodothiophene-2-carboxamide. This reaction is often slower than hydrolysis and may require heating or the use of catalysts. google.comchemistryviews.org Direct amidation from the ester is a common synthetic route to amides.

Transesterification: The conversion of the methyl ester to a different ester is known as transesterification. masterorganicchemistry.com This equilibrium-controlled process is typically catalyzed by either an acid or a base. To favor the formation of the new ester, the alcohol reactant is often used as the solvent. masterorganicchemistry.comorganic-chemistry.org For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield Ethyl 5-iodothiophene-2-carboxylate.

Table 1: Nucleophilic Acyl Substitution Reactions

| Reaction Type | Nucleophile | Reagents/Conditions | Product |

| Hydrolysis (Basic) | OH⁻ | NaOH (aq), heat | 5-Iodothiophene-2-carboxylate (salt) |

| Hydrolysis (Acidic) | H₂O | H₃O⁺, heat | 5-Iodothiophene-2-carboxylic acid |

| Amidation | R-NH₂ | Amine, heat | N-substituted-5-iodothiophene-2-carboxamide |

| Transesterification | R'-OH | R'-OH, H⁺ or R'O⁻ catalyst | Alkyl 5-iodothiophene-2-carboxylate |

Cycloaddition and Annulation Reactions

Cycloaddition and annulation reactions offer pathways to construct more complex, fused-ring systems from simpler precursors. The participation of this compound in such reactions is primarily influenced by the aromatic nature of the thiophene ring.

Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. nih.gov However, thiophene and its derivatives are generally poor dienes in these reactions because their aromatic stability would be lost in the initial adduct. nih.gov Consequently, forcing conditions such as high pressure are often required to promote cycloaddition. nih.gov The presence of the electron-withdrawing carboxylate group further deactivates the thiophene ring for use as a diene. Conversely, the C4-C5 double bond could potentially act as a dienophile, reacting with a suitable diene, although this reactivity is not widely exploited for simple thiophenes.

Annulation Reactions: Annulation, the formation of a new ring onto an existing one, can be achieved through various strategies that circumvent the limitations of conventional cycloaddition. For thiophene derivatives, methods involving metal-catalyzed C-H activation or cross-coupling reactions are more common for building fused systems. While specific examples involving this compound are not prevalent, the C-I bond and the C-H bonds on the thiophene ring represent potential sites for such transformations, for instance, in a palladium-catalyzed process to construct an adjacent ring. researchgate.net

Table 2: Potential Cycloaddition and Annulation Strategies

| Reaction Type | Role of Thiophene | Potential Partner | Conditions/Challenges | Resulting Structure |

| [4+2] Diels-Alder | Diene | Activated Alkyne/Alkene | High pressure/temperature; loss of aromaticity | Fused cyclohexadiene derivative |

| [4+2] Diels-Alder | Dienophile | Electron-rich Diene | Lewis acid catalysis may be required | Fused thiophene derivative |

| Metal-Catalyzed Annulation | Substrate | Bifunctional Reagent | Transition metal catalyst (e.g., Pd, Cu) | Benzo[b]thiophene or other fused systems |

Radical Reactions Involving the C-I Bond

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it particularly susceptible to homolytic cleavage to generate radical intermediates. researchgate.net This reactivity provides a powerful avenue for forming new carbon-carbon or carbon-heteroatom bonds at the C5 position of the thiophene ring.

Generation of the Thienyl Radical: The 2-(methoxycarbonyl)thiophen-5-yl radical can be generated from this compound under various conditions. Classic methods involve the use of radical initiators like azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as tributyltin hydride (Bu₃SnH). More modern methods utilize transition metal catalysis or photoredox catalysis, which can operate under milder conditions. researchgate.netnih.gov For example, palladium complexes can interact with the aryl iodide under photo-irradiation to generate the aryl radical. nih.gov

Reactions of the Thienyl Radical: Once formed, the thienyl radical is a highly reactive intermediate that can participate in a variety of transformations.

Hydrogen Atom Abstraction: In the presence of a hydrogen atom donor (e.g., Bu₃SnH), the radical is quenched, resulting in the formation of Methyl thiophene-2-carboxylate (B1233283).

Intermolecular Coupling: The radical can add to π-systems, such as alkenes or alkynes, to form new C-C bonds.

Intramolecular Cyclization (Radical Cyclization): If the molecule contains a suitably positioned alkene or alkyne, the generated thienyl radical can attack this internal π-system, leading to the formation of a new ring. wikipedia.orgwikipedia.org This radical cascade approach is a highly effective method for synthesizing complex polycyclic structures. wikipedia.orgresearcher.life

Table 3: Methods for Generating Aryl Radicals from Aryl Iodides

| Method | Reagents/Conditions | Mechanism |

| Tin-Mediated | Bu₃SnH, AIBN (initiator), heat | Chain reaction involving tributyltin radical |

| Photoredox Catalysis | Photocatalyst (e.g., Ru, Ir complex), light, amine | Single Electron Transfer (SET) from excited photocatalyst |

| Transition Metal-Mediated | Pd(0) catalyst, light | Photoexcited palladium catalysis |

Advanced Synthetic Applications and Functionalization

As a Building Block for Complex Heterocyclic Architectures

The reactivity of the C-I bond, primarily through cross-coupling reactions, and the potential for modification of the ester group, enables the synthesis of a wide array of intricate heterocyclic structures.

Oligothiophenes and polythiophenes are classes of conjugated polymers with significant applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Methyl 5-iodothiophene-2-carboxylate is a key monomer precursor for these materials.

The synthesis of oligothiophenes, such as terthiophenes, can be achieved through palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings. tandfonline.com In a typical Suzuki coupling, the iodo-substituent of this compound can react with a thiophene (B33073) boronic acid derivative, or it can be converted into a boronic acid itself to couple with another halo-thiophene. tandfonline.comnih.gov Microwave-assisted Suzuki couplings have been shown to be a facile, solvent-free approach for synthesizing various oligothiophene derivatives in high yields. tandfonline.com

For polythiophenes, chemical oxidative polymerization using reagents like iron(III) chloride (FeCl₃) is a common method. researchgate.netorientjchem.org Alternatively, nickel-catalyzed cross-coupling polymerizations of dihalothiophene monomers can produce regioregular polythiophenes with well-defined structures and improved electronic properties. nih.gov The starting material can be adapted for these polymerizations, leading to polymers with tailored functionalities.

Table 1: Representative Conditions for Oligothiophene Synthesis

| Coupling Reaction | Catalyst/Reagents | Substrates | Product Type | Ref |

| Suzuki Coupling | Pd Catalyst, Base | Thiophene Boronic Acid, Dihalo-thiophene | Oligothiophene | tandfonline.comnih.gov |

| Stille Coupling | Pd Catalyst | Organotin derivative, Dihalo-thiophene | Terthiophene | tandfonline.com |

| Ullmann Coupling | Copper | 2-Iodothiophene (B115884) | Bithiophene, Terthiophene | tandfonline.com |

The compound also serves as a scaffold for building fused thiophene systems, where the thiophene ring is annulated with another ring. These structures are of interest for their unique electronic and biological properties. An example includes the synthesis of thieno[3,2-b]indoles via strategies like the Fiesselmann-type synthesis. ijprajournal.com Another documented fused system is 2,3-dihydro-3-oxothieno-[3,2-d]-isothiazole-1,1-dioxide, which can be prepared from a thiophene-3-carboxylate derivative through cyclization.

A powerful strategy for creating fused systems is palladium-catalyzed intramolecular cyclization. This method has been successfully employed to synthesize thienopyrroles. The process involves creating a precursor from this compound where a suitable side chain is installed, often at the C4 position. This side chain, containing a functional group like a nitroalkene, can then undergo an intramolecular C-N or C-C bond formation catalyzed by a palladium complex. These reactions can be optimized to produce high yields of the desired fused bicyclic compounds. The palladium-catalyzed carbonylative cyclization of substituted alkynes is another versatile method to access fused heterocyclic systems.

Table 2: Examples of Fused Thiophene Synthesis

| Synthesis Method | Key Reagents/Catalyst | Target Fused System | Ref |

| Pd-Catalyzed Cyclization | Pd/phenanthroline, CO | Thienopyrrole | |

| Fiesselmann-Type Synthesis | Varies | Thieno[3,2-b]indole | ijprajournal.com |

| Cyclization | NaOH, HCl | Thieno[3,2-d]isothiazole dioxide | |

| Pd-Catalyzed Carbonylative Cyclization | PdI₂/KI, CO, O₂ | Benzothiophene Ester |

Spiro compounds, which contain two rings linked by a single common atom, are valuable scaffolds in medicinal chemistry due to their rigid three-dimensional structures. While direct one-step synthesis from this compound is not widely documented, it serves as an excellent precursor for multi-step strategies to create thiophene-containing spirocycles.

One prominent method is the 1,3-dipolar cycloaddition reaction. In this approach, the starting material can be converted into a thiophene-based chalcone (B49325) or a similar dipolarophile. This intermediate then reacts with an azomethine ylide, often generated in situ from isatin (B1672199) and an amino acid, to yield complex spiro[pyrrolidine-oxindole] derivatives with high regio- and stereoselectivity. Another strategy involves first using the iodo-thiophene to construct a fused thieno[3,2-b]pyrrole system, which can then be alkylated and reacted with salicylic (B10762653) aldehyde derivatives to form novel spiropyrans and spirooxazines. nih.gov

Construction of Fused Thiophene Systems

Derivatization to Form Thiophene-Based Azo Compounds

Thiophene-based azo dyes are an important class of compounds used in textiles, non-linear optics, and as functional materials. The synthesis of these dyes typically begins with the diazotization of an aminothiophene derivative, followed by coupling with a suitable aromatic or heterocyclic partner.

This compound is an ideal precursor for the necessary amino-functionalized intermediate. The iodo group can be readily displaced by an amino group via nucleophilic substitution or through metal-catalyzed amination reactions to produce Methyl 5-aminothiophene-2-carboxylate. This amino derivative can then be converted to a diazonium salt using nitrosyl sulfuric acid or sodium nitrite (B80452) in acidic conditions. The subsequent coupling of this salt with electron-rich compounds, such as N-alkylanilines or naphthol derivatives, yields the target thiophene-based azo dye. The specific substituents on both the thiophene ring and the coupling partner allow for the fine-tuning of the dye's color and properties.

Regioselective Functionalization of the Thiophene Ring

The existing substituents on this compound direct further functionalization to the remaining C3 and C4 positions of the thiophene ring. The C5-iodo and C2-ester groups deactivate the ring towards electrophilic substitution but activate the adjacent protons for deprotonation.

Lithium-halogen exchange of the C-I bond using organolithium reagents (e.g., n-BuLi) at low temperatures generates a potent nucleophile at the C5 position, which can react with various electrophiles. More sophisticated methods allow for the sequential and regioselective functionalization of multiple positions. For instance, by employing a directing group with a pH-sensitive "on/off" switch, both directed and non-directed C-H activation pathways can be accessed, enabling the synthesis of 2,4,5- and 2,3,4-trisubstituted thiophenes. This precise control over substitution patterns is crucial for building a library of diverse molecules for medicinal chemistry applications.

Synthesis of Chiral Derivatives

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. This compound serves as a valuable scaffold for introducing chirality through several plausible synthetic strategies, leveraging its existing functional groups.

A primary route involves the modification of the methyl carboxylate group. The ester can be readily converted to an amide through reaction with a chiral amine, such as (R)- or (S)-α-methylbenzylamine or a chiral amino acid ester. This standard transformation would yield a diastereomeric mixture if the resulting amide bond creates a center of atropisomerism, or more commonly, it would produce a single chiral molecule where the chirality is appended to the thiophene core via the amide linker.

A second major strategy utilizes the reactivity of the carbon-iodine bond. This site is ideal for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. By employing a chiral coupling partner—for example, a chiral secondary boronic ester in a Suzuki coupling—a new carbon-carbon bond can be formed that introduces a stereocenter directly onto the thiophene ring at the C5 position.

A third, more advanced, and currently speculative approach would be the asymmetric C-H functionalization of the C3 or C4 positions. This would require a sophisticated catalyst system composed of a metal (e.g., palladium, rhodium, or iridium) and a chiral ligand. Such a catalyst could potentially differentiate between the two β-protons, leading to the enantioselective installation of a new functional group and the creation of a chiral center directly on the thiophene ring. While highly challenging, this represents a cutting-edge frontier in asymmetric catalysis.

Table 3: Plausible Strategies for the Synthesis of Chiral Derivatives

| Strategy | Functional Group Targeted | Reagent Type | Potential Chiral Product |

|---|---|---|---|

| Chiral Amide Formation | C2-Carboxylate | Chiral Amine (e.g., (R)-1-phenylethylamine) | N-((R)-1-phenylethyl)-5-iodothiophene-2-carboxamide |

| Asymmetric Cross-Coupling | C5-Iodide | Chiral Boronic Ester (Suzuki Coupling) | Methyl 5-(chiral alkyl/aryl)-thiophene-2-carboxylate |

| Asymmetric C-H Activation | C3/C4 C-H Bonds | Achiral Reagent with Chiral Metal Catalyst | Methyl 5-iodo-4-(functional group)-thiophene-2-carboxylate (chiral) |

Note: These are proposed synthetic routes based on established chemical principles.

Spectroscopic Analysis and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of Methyl 5-iodothiophene-2-carboxylate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show two distinct signals for the thiophene (B33073) ring protons and one signal for the methyl ester protons.

The protons on the thiophene ring, H-3 and H-4, are adjacent to each other and will appear as a pair of doublets due to spin-spin coupling. The signal for the three equivalent protons of the methyl group will appear as a singlet, typically in the range of 3.8-3.9 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.30 - 7.40 | Doublet (d) | ~4.0 |

| H-4 | 7.55 - 7.65 | Doublet (d) | ~4.0 |

Note: Data are predicted based on known values for similar thiophene derivatives and standard substituent effects. The solvent is assumed to be CDCl₃.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of the molecule. Each unique carbon atom in the structure produces a distinct signal. The spectrum for this compound will display six signals corresponding to the four carbons of the thiophene ring, the carbonyl carbon of the ester, and the methyl carbon. The carbon attached to the iodine (C-5) is expected to appear at a significantly upfield (lower ppm) chemical shift due to the heavy atom effect of iodine.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 135 - 138 |

| C-3 | 138 - 140 |

| C-4 | 129 - 131 |

| C-5 | 75 - 80 |

| C=O | 161 - 163 |

Note: Data are predicted based on known values for compounds like methyl 5-chlorothiophene-2-carboxylate and established substituent chemical shift effects. semanticscholar.org The solvent is assumed to be CDCl₃.

COSY (Correlation Spectroscopy): This homonuclear experiment establishes correlations between protons that are coupled to each other. For this compound, a cross-peak would be observed between the signals of H-3 and H-4, confirming their adjacent positions on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. It would show a correlation between the H-3 signal and the C-3 signal, and another between the H-4 signal and the C-4 signal. It would also link the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is particularly crucial for confirming the substitution pattern. Key expected correlations would include:

The methyl protons (-OCH₃) to the carbonyl carbon (C=O) and to C-2 of the thiophene ring.

Proton H-3 to carbons C-2, C-4, and C-5.

Proton H-4 to carbons C-2, C-3, and C-5. These HMBC correlations provide definitive proof of the substituent positions, confirming the iodine at C-5 and the methyl carboxylate group at C-2. mdpi.com

The electronic properties of the substituents significantly influence the chemical shifts of the thiophene ring protons and carbons. The methyl carboxylate group at the C-2 position is strongly electron-withdrawing, which deshields (shifts to a higher ppm value) the adjacent proton H-3.

The iodine atom at the C-5 position exerts two opposing electronic effects: it is inductively withdrawing (-I effect) but can donate electron density through resonance (+M effect). For halogens, the inductive effect typically dominates, leading to a deshielding of the adjacent H-4. However, the heavy atom effect of iodine causes the directly attached C-5 to be strongly shielded, resulting in a characteristic upfield shift in the ¹³C NMR spectrum.

The coupling constant between H-3 and H-4 is expected to be approximately 4.0 Hz, which is a typical value for ³J(H,H) coupling in a thiophene ring and confirms their ortho relationship.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated exact mass for the molecular ion of this compound is based on the sum of the masses of its most abundant isotopes (¹²C, ¹H, ¹²⁷I, ¹⁶O, ³²S). This experimental value is a critical component in confirming the identity of a newly synthesized or isolated compound.

Table 3: HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

|---|

Fragmentation Pattern Analysis for Structural Information

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak is prominent due to the stability of the aromatic ring. researchgate.net The fragmentation process is influenced by the various functional groups present in the molecule.

Key fragmentation pathways for esters often involve the cleavage of bonds adjacent to the carbonyl group. libretexts.org This can result in the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For aromatic compounds, the molecular ion peak is typically strong, reflecting the stability of the structure. libretexts.org In the case of halogenated compounds, the presence of iodine is readily identified by its characteristic isotopic pattern. The fragmentation of thiophene derivatives is well-defined, often involving skeletal rearrangements. researchgate.net

A general fragmentation pattern for esters includes the loss of the -OR group. libretexts.org For this compound, this would correspond to the loss of a methoxy (B1213986) radical (•OCH₃), leading to the formation of a thienoyl cation. Another common fragmentation is the loss of the entire carbomethoxy group (•COOCH₃). The presence of the iodine atom significantly influences the fragmentation, and ions corresponding to the loss of an iodine atom or HI are also expected. The thiophene ring itself can undergo cleavage, although this is less common due to its aromatic stability. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural components.

The most prominent features in the IR spectrum are related to the carbonyl group of the ester and the vibrations of the thiophene ring. The C=O stretching vibration of the ester group typically appears as a strong band in the region of 1735-1750 cm⁻¹. researchgate.net For thiophene-2-carbaldehyde (B41791), a related compound, the C=O stretching frequency is reported at 1665 cm⁻¹. researchgate.net

The thiophene ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are generally observed in the region of 3100–3000 cm⁻¹. globalresearchonline.net Specifically for thiophene derivatives, a band around 3100 cm⁻¹ is assigned to the ring C-H stretching vibration. nii.ac.jp The C=C ring stretching vibrations of the thiophene ring typically appear in the 1430–1650 cm⁻¹ range. globalresearchonline.net The C-S stretching vibration within the thiophene ring can be identified in the region of 852-637 cm⁻¹. iosrjournals.org

Additionally, C-H in-plane and out-of-plane bending vibrations provide further structural information. For thiophene derivatives, C-H in-plane bending vibrations are found between 1000 and 1300 cm⁻¹, while out-of-plane bending vibrations occur in the 750-1000 cm⁻¹ range. iosrjournals.org The presence of the iodine substituent will also influence the spectrum, with the C-I stretching vibration expected at lower frequencies.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Reference |

| Aromatic C-H Stretch | 3100–3000 | globalresearchonline.net |

| Carbonyl (C=O) Stretch | 1735-1750 | researchgate.net |

| Thiophene Ring (C=C) Stretch | 1430–1650 | globalresearchonline.net |

| C-H In-plane Bend | 1000-1300 | iosrjournals.org |

| C-H Out-of-plane Bend | 750-1000 | iosrjournals.org |

| C-S Stretch | 852-637 | iosrjournals.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For aromatic and conjugated systems like this compound, the π → π* transitions are particularly significant.

The UV spectrum of thiophene itself exhibits a strong absorption band around 235 mμ, which is attributed to a π → π* transition. nii.ac.jp The introduction of substituents onto the thiophene ring can cause a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) and can also affect the intensity of the absorption. A 2-substituent on a thiophene ring generally conjugates more strongly with the ring than a 3-substituent. nii.ac.jp

In the case of this compound, both the iodo and the carboxylate groups influence the electronic structure. The iodine atom, being a halogen, and the ester group, being a conjugating group, are expected to cause a red shift in the absorption spectrum compared to unsubstituted thiophene. acs.org Studies on other substituted thiophenes have shown that the position and nature of the substituents play a crucial role in determining the λmax. For instance, the UV spectra of various thiophene derivatives have been measured in solvents like hexane (B92381) or ethanol (B145695), showing a range of absorption maxima depending on the specific substituents. nii.ac.jp The electronic properties, such as the UV spectra of thiophene derivatives, can also be computed using methods like Time-dependent Density Functional Theory (TD-DFT). globalresearchonline.net

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

| Thiophene | Gas Phase | ~240 | π → π | researchgate.net |

| 2-Carbaldehyde oxime-5-nitrothiophene | Ethanol | 369.41 | π → π | globalresearchonline.net |

| 2-Carbaldehyde oxime-5-nitrothiophene | Gas Phase | 343.73 | π → π* | globalresearchonline.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound was not found in the search results, related structures provide valuable insights into what can be expected. For example, the crystal structure of methyl 3-chlorothiophene-2-carboxylate has been determined. It crystallizes in the triclinic space group P-1. Another related compound, methyl-3-aminothiophene-2-carboxylate, crystallizes in the monoclinic system with the P21/c space group. mdpi.com In this structure, the C=O groups are located in the same plane as the thiophene ring. mdpi.com

The crystal structure of 3,4,5-triiodo-2-methylthiophene reveals non-covalent iodine–iodine and sulfur–iodine interactions, which play a role in the crystal packing. psu.edu Similarly, in the crystal structure of ethyl 4-acetyl-5-anilino-3-methylthiophene-2-carboxylate, the thiophene ring is planar, and the molecular conformation is stabilized by an intramolecular hydrogen bond. researchgate.net

Based on these related structures, it is anticipated that the thiophene ring in this compound would be essentially planar. The crystal packing would likely be influenced by intermolecular interactions such as C–H···O, C–H···S, and potentially halogen bonding involving the iodine atom.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| Methyl 3-chlorothiophene-2-carboxylate | Triclinic | P-1 | Planar thiophene ring | |

| Methyl-3-aminothiophene-2-carboxylate | Monoclinic | P21/c | Planar thiophene ring, C=O in plane with ring | mdpi.com |

| 3,4,5-Triiodo-2-methylthiophene | Monoclinic | P21/c | Iodine-iodine and sulfur-iodine interactions | psu.edu |

| Ethyl 4-acetyl-5-anilino-3-methylthiophene-2-carboxylate | Triclinic | P1 | Planar thiophene ring, intramolecular H-bond | researchgate.net |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used techniques in this regard.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of components in a mixture. The separation is based on the differential partitioning of the analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). The purity of final compounds is often checked by analytical HPLC.

For compounds like this compound, reversed-phase HPLC is a common mode of analysis. In this setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The retention time of the compound is a key parameter for its identification and quantification. The purity of a sample can be determined by the presence of a single major peak in the chromatogram. While specific HPLC methods for this compound were not detailed in the search results, the general principles of HPLC are widely applied to similar compounds for purity analysis.